Spiro[indene-1,3'-pyrrolidin]-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
spiro[2H-indene-3,3'-pyrrolidine]-1-one |
InChI |
InChI=1S/C12H13NO/c14-11-7-12(5-6-13-8-12)10-4-2-1-3-9(10)11/h1-4,13H,5-8H2 |
InChI Key |
FAYNEFVOIGLETE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro Indene 1,3 Pyrrolidin 3 2h One and Its Derivatives
1,3-Dipolar Cycloaddition Strategies
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and convergent method for the construction of the five-membered pyrrolidine (B122466) ring. psu.eduacs.org This strategy allows for the creation of multiple stereocenters in a single step, often with high regio- and stereoselectivity. acs.orgnih.gov
Azomethine Ylide Generation and Reactivity in Spiro[indene-1,3'-pyrrolidin]-3(2H)-one Synthesis
Azomethine ylides are highly reactive intermediates that serve as the three-atom component in these cycloaddition reactions. nih.gov Their generation in situ is a common strategy to control their reactivity and achieve desired synthetic outcomes.
A prevalent method for generating azomethine ylides involves the decarboxylative condensation of an α-amino acid with a carbonyl compound. acs.orgresearchgate.net Isatins are frequently employed as the carbonyl source, reacting with amino acids like sarcosine (B1681465) or proline to form an intermediate that readily loses carbon dioxide to generate the azomethine ylide. nih.govnih.gov This in situ generation allows for a one-pot, multi-component reaction to synthesize this compound derivatives. For instance, the reaction of isatin (B1672199), sarcosine, and a suitable dipolarophile can efficiently produce the desired spiro-pyrrolidine framework. iaea.org The choice of amino acid can influence the structure of the resulting spiro compound; for example, using proline leads to the formation of spiro-pyrrolizidine systems. nih.gov
Table 1: Examples of this compound Synthesis using Isatins and Amino Acids
| Isatin Derivative | Amino Acid | Dipolarophile | Product | Yield | Ref |
|---|---|---|---|---|---|
| Isatin | Sarcosine | (E)-2-(1H-indole-3-carbonyl)-3-phenylacrylonitrile | Spiropyrrolidine-oxindole | Good | nih.gov |
| Substituted Isatins | Sarcosine | trans-1,2-dibenzoylethylene | Spiro[indoline-pyrrolidine] derivative | Good to Excellent | iaea.org |
| Isatin | L-proline | (E)-3-aryl-1-(thiophen-2-yl)-prop-2-en-1-ones | Spiro[3H-indole-3,3′-[3H]pyrrolizin]-2-one | — | nih.gov |
| Substituted Isatins | L-proline | Chalcones based on a thiochromene scaffold | Spiro-oxindole/pyrrolidine/thiochromene | — | nih.gov |
N-metalated azomethine ylides offer an alternative and highly effective approach to the synthesis of this compound derivatives. These ylides are typically generated from α-iminoesters in the presence of a metal salt, such as silver acetate, and a base. researchgate.net This methodology has been successfully applied to the synthesis of novel spiropyrrolidines through the reaction of N-metalated azomethine ylides with (E)-arylidene-(2H)-indanones. psu.edu The reaction proceeds with high regio- and stereoselectivity, affording syn-endo cycloadducts in good yields. psu.eduresearchgate.net The use of metalated ylides provides a practical approach for the interaction with electron-deficient alkenes. psu.edu
Table 2: Synthesis of this compound Derivatives via N-Metalated Azomethine Ylides
| Dipolarophile | Azomethine Ylide Precursor | Metal Salt | Product | Yield | Ref |
|---|---|---|---|---|---|
| (E)-arylidene-(2H)-indanones | Methyl N-arylideneglycinate | Silver acetate | Methyl 1-oxo-2',4'-diaryl-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-5'-carboxylates | Good | psu.edu |
| 3-arylidene-1-phenyl-pyrrolidine-2,5-diones | α-iminoesters | Silver acetate | Spiropyrrolidines | — | researchgate.net |
Controlling regioselectivity is a critical aspect of 1,3-dipolar cycloaddition reactions to ensure the formation of the desired constitutional isomer. ut.ac.ir The regiochemical outcome is influenced by both electronic and steric factors of the azomethine ylide and the dipolarophile. acs.orgut.ac.ir In the synthesis of this compound derivatives, the reaction between an azomethine ylide and an unsymmetrical alkene can potentially lead to two different regioisomers.
Studies have shown that the cycloaddition often proceeds with high or exclusive regioselectivity. acs.orgresearchgate.net For example, the reaction of azomethine ylides generated from isatin and sarcosine with various dipolarophiles consistently yields a single regioisomer. ut.ac.irscispace.com Theoretical calculations, such as those using global and local reactivity indices, have been employed to understand and predict the observed regioselectivity. ut.ac.irscispace.com These studies often indicate that the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.
Interestingly, the choice of dipolarophile can sometimes lead to an inversion of regioselectivity. ut.ac.irscispace.com This highlights the subtle interplay of factors that govern the reaction's outcome and provides an opportunity for divergent synthesis.
Stereoselective and Enantioselective Approaches in Cycloaddition
The construction of stereochemically defined spiro[indene-1,3'-pyrrolidin]-3(2H)-ones is of paramount importance, as the biological activity of such molecules is often dependent on their stereochemistry. Asymmetric catalysis has emerged as a powerful tool to achieve high levels of enantioselectivity in these cycloaddition reactions.
Organocatalysis provides a metal-free approach to asymmetric synthesis, often utilizing small, chiral organic molecules to induce enantioselectivity. rsc.org Chiral phosphoric acids and squaramides are two prominent classes of organocatalysts that have been successfully employed in the asymmetric 1,3-dipolar cycloaddition for the synthesis of this compound analogs. rsc.orgnih.govnih.gov
Chiral phosphoric acids have been shown to effectively catalyze the three-component reaction of methyleneindolinones, aldehydes, and amino esters, providing spirooxindole derivatives with high yields and excellent stereoselectivities (up to 98% ee). nih.gov Theoretical calculations suggest that the catalyst forms hydrogen bonds with both the azomethine ylide and the dipolarophile, leading to a well-organized transition state that dictates the stereochemical outcome. nih.gov Similarly, chiral phosphoric acids have been used in the catalytic asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins, affording a diverse range of spiro[pyrrolidine-2,3′-oxindoles] in high yields with excellent diastereo- and enantioselectivities. rsc.org
Squaramide-based catalysts have also proven to be highly effective in promoting asymmetric [3+2] cycloaddition reactions. nih.govresearchgate.net For instance, a cinchonine-derived squaramide catalyst has been used in the reaction of N-2,2,2-trifluoroethylisatin ketimines with α,β-unsaturated pyrazolones, resulting in spiro-pyrrolidine-linked oxindoles with four consecutive stereocenters in excellent yields and stereoselectivities. nih.gov These catalysts operate through a dual hydrogen-bonding mechanism, activating both the nucleophile and the electrophile to facilitate the enantioselective transformation.
Table 3: Organocatalytic Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
| Catalyst Type | Reactants | Product | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Methyleneindolinones, Aldehydes, Amino esters | Spiro[pyrrolidin-3,3'-oxindoles] | up to 98% | nih.gov |
| Chiral Phosphoric Acid | 3-Amino oxindoles, Aldehydes, Nitroolefins | Spiro[pyrrolidine-2,3′-oxindoles] | Excellent | rsc.org |
| Cinchonine-derived Squaramide | N-2,2,2-trifluoroethylisatin ketimines, α,β-unsaturated pyrazolones | Spiro-pyrrolidine-linked oxindole (B195798) and pyrazolone | Excellent | nih.gov |
Diastereoselective Cycloaddition Mechanisms
The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides, stands out as a powerful and widely employed method for the stereoselective synthesis of the this compound core. nih.gov This approach allows for the creation of multiple stereocenters in a single step with a high degree of control over the relative stereochemistry. nih.gov
The mechanism typically involves the in situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile, such as a 2-arylidene-1,3-indandione. The azomethine ylides are commonly generated from the condensation of an α-amino acid (like sarcosine or L-proline) with a carbonyl compound, often an isatin or ninhydrin (B49086), through a decarboxylative pathway. nih.gov The diastereoselectivity of the cycloaddition is influenced by several factors, including the geometry of the azomethine ylide (which can exist as S-shaped, U-shaped, or W-shaped isomers), the nature of the substituents on both the dipole and the dipolarophile, and the reaction conditions. researchgate.net
The approach of the azomethine ylide to the dipolarophile can occur via two main transition states: an endo or an exo approach. The endo-approach of an S-shaped azomethine ylide has been proposed to lead to certain regioisomers, while the exo-approach of a W-shaped ylide can result in the formation of a different regioisomer, particularly with longer reaction times. researchgate.net The regioselectivity of these reactions is often excellent, with the nucleophilic carbon of the ylide attacking the β-carbon of the α,β-unsaturated ketone of the indandione derivative. nih.gov The use of chiral catalysts, such as a Co(II)/(L-phenylalanine)2 complex, has been shown to induce high diastereoselectivity, exclusively affording the exo' diastereomer in some cases. novanet.ca Computational studies have been employed to understand the diastereoselectivity, suggesting that interactions between the catalyst and the dipole can dictate the facial selectivity of the cycloaddition. nih.gov
Table 1: Diastereoselective Cycloaddition for this compound Derivatives
| Dipole Precursors | Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Isatin, Sarcosine | 2-(Arylmethylene)-2,3-dihydro-1H-inden-1-ones | Reflux | Good to Excellent | High Regioselectivity | nih.gov |
| Acenaphthenequinone, L-proline | (2E)-2-(2-bromobenzylidine)-1-indanone | Varying solvents and time | Not specified | Regioisomeric mixture (endo/exo) | researchgate.net |
| Isatin/N-substituted isatin, Sarcosine/L-proline | Naphthylidene tetralone | One-pot, three-component | Good | Not specified | researchgate.net |
| Isatin derived ketimines | 2-Ylideneindane-1,3-diones | Organocatalyst | High | Good | researchgate.net |
Multi-Component Reactions (MCRs) for this compound Formation
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. researchgate.net These reactions offer significant advantages over traditional multi-step syntheses, including reduced reaction times, simplified purification procedures, and lower solvent consumption.
Tandem and Domino Reaction Sequences
Tandem and domino reactions represent a sophisticated class of MCRs where a series of intramolecular and intermolecular transformations occur sequentially in a single pot without the isolation of intermediates. These sequences are particularly valuable for the rapid construction of complex molecular architectures from simple precursors.
The synthesis of this compound derivatives can be achieved through domino reactions that involve a sequence of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization. For instance, a lipase-catalyzed one-pot tandem reaction in aqueous media has been developed for the synthesis of spirooxindoles, showcasing the potential for green and sustainable synthetic methods. mdpi.com Another example is the three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids under catalyst-free conditions in an ethanol-water mixture, which provides polycyclic pyrrolidine-fused spirooxindoles in high yields. nih.gov
The reactivity of bindone (B167395) ([1,2'-biindenylidene]-1',3,3'-trione), which can be generated in situ from the self-condensation of 1,3-indandione, has been exploited in domino reactions with 1,3-dipolarophiles to create diverse spiro and fused indeno[1,2-a]fluorene derivatives. rsc.org These reactions showcase the versatility of domino sequences in generating significant molecular complexity.
Diversified Ring-Forming Reactions
Beyond cycloaddition and multi-component strategies, other ring-forming reactions have been explored for the synthesis of spiro-pyrrolidine structures, including intramolecular Mannich reactions and oxidative cyclizations.
Intramolecular Mannich Reactions
The intramolecular Mannich reaction is a powerful tool for the construction of nitrogen-containing heterocyclic rings. In the context of this compound synthesis, this reaction can be envisioned as the cyclization of an appropriately substituted amino-indanone precursor. While direct examples for the synthesis of the specific this compound are not extensively documented, the principle is well-established in the synthesis of related spiro-pyrrolidine alkaloids. For instance, the interconversion of C-7 epimers in some oxindole alkaloids occurs through a retro-Mannich/Mannich reaction sequence, highlighting the feasibility of this transformation in complex spirocyclic systems. nih.gov This suggests that a substrate bearing an indanone moiety and a tethered amine with an enolizable proton could undergo an intramolecular Mannich cyclization to furnish the desired spiro-pyrrolidine ring.
Oxidative Cyclization Reactions
Oxidative cyclization reactions offer an alternative approach to the formation of the pyrrolidine ring. These reactions typically involve the oxidation of a substrate that subsequently undergoes a cyclization event. An example of an analogous transformation is the m-CPBA-mediated oxidative spirocyclization of β-furyl amides to form spiro-γ-butenolide-γ-butyrolactones. nih.gov This reaction demonstrates the use of an amide as an internal nucleophile in a cyclization cascade initiated by oxidation. nih.gov While this specific example does not yield a pyrrolidine ring, it illustrates the potential of oxidative cyclization for the formation of spirocyclic systems. The application of this strategy to the synthesis of this compound would likely involve the design of a precursor containing an indanone core and a tethered amino group that can participate in a cyclization reaction upon activation by an oxidizing agent.
Diels-Alder Type Reactions in this compound Synthesis
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been adapted for the synthesis of complex spirocyclic frameworks, including those related to the this compound system. While direct [4+2] cycloaddition to form the pyrrolidinone ring is not typical, aza-Diels-Alder reactions and domino sequences involving a Diels-Alder step are instrumental in creating fused and spiro[indene] derivatives.
A notable strategy involves the use of 2-arylidene-1,3-indanediones as dienophiles. researchgate.net In one approach, a TEMPO-promoted oxidative aza-Diels-Alder reaction of ketohydrazones with 2-arylidene-1,3-indanediones has been developed. researchgate.net This reaction proceeds through the in situ formation of 1,2-diaza-1,3-dienes from the ketohydrazones, which then undergo a [4+2] cycloaddition with the indanedione derivative to yield spiro[indene-2,3′-pyridazine] compounds in moderate to good yields. researchgate.net Although this method forms a spiro-pyridazine rather than a pyrrolidine, it highlights the utility of indene-based dienophiles in constructing spirocyclic systems via Diels-Alder type transformations.
Another relevant domino reaction involves a base-catalyzed cyclotrimerization of 1,3-indanedione, which generates an active cyclic diene. This diene can then participate in a sequential Diels-Alder reaction with in situ generated 2-arylidene-1,3-indanedione, acting as an electron-deficient dienophile, to construct a unique polycyclic bicyclo[2.2.2]octane system containing a spiro-indanone scaffold. researchgate.net These examples underscore the potential of Diels-Alder and related pericyclic reactions in the assembly of intricate spiro[indene] architectures, providing a foundation for methodologies that could be tailored to the synthesis of this compound.
Ring-Closing Metathesis for this compound Derivatives
Ring-closing metathesis (RCM) has emerged as a robust and versatile strategy for the synthesis of a wide array of carbo- and heterocyclic systems, including complex spirocycles. researchgate.netnih.gov The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs' catalysts, facilitates the formation of a new double bond with the concomitant release of a small volatile alkene, such as ethene. researchgate.netnih.gov This methodology is particularly powerful for creating sterically congested quaternary spirocenters.
The synthesis of this compound derivatives via RCM would conceptually involve a diene precursor containing both the indene (B144670) and pyrrolidinone fragments. For instance, an N-allyl-2-allyl-2-aryl-1-indanone derivative could serve as a precursor. Upon exposure to a metathesis catalyst, an intramolecular cyclization would occur between the two allyl groups to form the spiro-pyrrolidine ring fused at the C2 position of the indanone.
While specific examples of RCM for the direct synthesis of the this compound core are not extensively documented in the literature, the general applicability of RCM for the formation of aza-spirocycles is well-established. researchgate.net The success of such a reaction would depend on factors like the choice of catalyst generation, solvent, and temperature to favor the desired ring closure over potential side reactions like cross-metathesis or isomerization. The development of new generations of ruthenium catalysts with enhanced activity and stability continues to expand the scope of olefin metathesis in the synthesis of challenging molecular architectures. nih.govscispace.com
Michael Addition Reactions for this compound Precursors
Michael addition, or the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the context of this compound synthesis, Michael addition reactions are pivotal for constructing the pyrrolidine ring, often as part of a domino or cascade sequence. These sequences allow for the rapid assembly of complex molecules from simple precursors in a single pot.
One such strategy involves the reaction of 2-arylidene-1,3-indanediones, which act as Michael acceptors, with nitrogen-containing nucleophiles. For example, a domino reaction of an N-alkylpiperidinone, 1,3-indanedione, and a 2-arylidene-1,3-indanedione proceeds through a sequence of Knoevenagel condensation, Michael addition, and aldol (B89426) condensation to afford complex polycyclic systems incorporating the indene scaffold. researchgate.net
More directly related to the formation of the pyrrolidine ring is the intramolecular aza-Michael addition. An asymmetric "clip-cycle" strategy has been developed for the synthesis of substituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk In this approach, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via olefin metathesis. The resulting activated alkene then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This methodology, which creates 2,2- and 3,3-disubstituted pyrrolidines, demonstrates a powerful approach for constructing the pyrrolidine core that could be adapted for the synthesis of this compound precursors.
Catalytic Systems in this compound Synthesis
The choice of catalyst is critical in the synthesis of complex molecules like this compound, as it governs the efficiency, regioselectivity, and stereoselectivity of the reaction. Various catalytic systems, including transition metals, Brønsted and Lewis acids, and organocatalysts, have been employed to achieve these challenging transformations.
Transition Metal Catalysis (e.g., Copper(II), Palladium(II))
Transition metals have proven to be exceptionally versatile catalysts for the construction of spirocyclic frameworks. chemrxiv.orgacs.org Rhodium, palladium, and copper catalysts, in particular, have been utilized in novel C-H activation and cycloaddition strategies.
A significant advancement is the Rh(III)-catalyzed tandem C-H activation/[3+2]-annulation reaction of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes. nih.gov This methodology provides access to CF3-containing spiro-[indene-proline] derivatives, which are closely related to the target this compound. A key feature of this process is the use of the dehydroproline moiety as a directing group to achieve selective activation of an aromatic C-H bond, followed by annulation with the alkyne to construct the spiro-indene system. nih.gov
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | Ph | Ph | 4a | 82 |
| 2 | Me | Ph | Ph | 4b | 75 |
| 3 | MeO | Ph | Ph | 4c | 45 |
| 4 | F | Ph | Ph | 4d | 73 |
| 5 | Cl | Ph | Ph | 4e | 69 |
| 6 | H | 4-MeO-C₆H₄ | 4-MeO-C₆H₄ | 4f | 52 |
| 7 | MeO | 4-MeO-C₆H₄ | 4-MeO-C₆H₄ | 4g | 43 |
Selected data from the Rh(III)-catalyzed synthesis of spiro-[indene-proline] derivatives. nih.gov
Palladium catalysis has also been instrumental in the asymmetric synthesis of chiral spiro-indenes. A palladium-catalyzed asymmetric (4+2) dipolar cyclization has been developed by trapping π-allyl-Pd 1,4-dipoles with indene-involved ketenes. oaepublish.com The ketenes are generated in situ from 1-diazonaphthalene-2(1H)-ones via a visible-light-induced Wolff rearrangement. This protocol affords a range of chiral spiro-indenes bearing all-carbon quaternary stereocenters in good yields with high enantio- and diastereoselectivities. oaepublish.com
Brønsted Acid and Lewis Acid Catalysis
Acid catalysis plays a crucial role in a variety of organic transformations, including those leading to spirocyclic compounds. Both Brønsted and Lewis acids can activate substrates and control the stereochemical outcome of reactions.
Lewis acids, such as aluminum trichloride, have been used in the isomerization of bicyclic lactams to yield spiro lactams, including spiro 2-pyrrolidin-5-ones and 2-piperidin-6-ones, with high diastereoselectivity. rsc.org More complex spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives have been synthesized through a one-pot domino reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides under Lewis acid catalysis. rsc.org Spiroindolenines have also been employed as substrates in formal aza-Diels-Alder reactions with electron-rich dienes in the presence of ytterbium triflate as a Lewis acid catalyst to produce tetrahydropyrido[1,2-a]spiroindolinones. unimi.it
Chiral Brønsted acids, particularly chiral phosphoric acids, are powerful catalysts for enantioselective reactions. As mentioned previously, they have been successfully applied in the asymmetric intramolecular aza-Michael cyclization step of a "clip-cycle" synthesis to produce enantioenriched pyrrolidines and spiropyrrolidines. whiterose.ac.uk The Brønsted acid activates the Michael acceptor and directs the stereochemical course of the nucleophilic attack by the amine.
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal and enzymatic catalysis. It has been particularly successful in the asymmetric synthesis of complex molecules, including spirocyclic systems.
A highly regioselective 1,3-dipolar cycloaddition reaction of 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones with non-stabilized azomethine ylides represents a key organocatalytic approach. The azomethine ylides, generated in situ from the decarboxylative condensation of isatins and sarcosine, react with the indanone derivatives to afford dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones. nih.gov
Furthermore, an organocatalytic enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines has been developed. nih.gov This reaction, catalyzed by a quinine-derived squaramide, efficiently produces dispiro[benzothiophenone-indandione-pyrrolidine]s with three stereocenters in high yields and excellent stereoselectivities. nih.gov The bifunctional nature of the catalyst, which can act as both a Brønsted acid and a Lewis base, is crucial for activating both reaction partners and controlling the stereochemistry.
| Entry | Ar | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | 10 | 24 | 95 | >20:1 | 91 |
| 2 | 4-MeC₆H₄ | 10 | 24 | 98 | >20:1 | 93 |
| 3 | 4-FC₆H₄ | 10 | 24 | 90 | >20:1 | 91 |
| 4 | 4-ClC₆H₄ | 10 | 24 | 92 | >20:1 | 92 |
| 5 | 4-BrC₆H₄ | 10 | 24 | 94 | >20:1 | 93 |
| 6 | 2-ClC₆H₄ | 10 | 24 | 84 | 9:1 | 3 |
Selected data from the organocatalytic synthesis of dispiro[benzothiophenone-indandione-pyrrolidine]s. nih.gov
Solvent-Free and Environmentally Conscious Methodologies (e.g., On-Water Synthesis, Ionic Liquids, Microwave Assistance)
In recent years, the principles of green chemistry have spurred the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents, reduce reaction times, and improve energy efficiency. The synthesis of this compound and its analogues has significantly benefited from these approaches, including microwave-assisted synthesis, the use of ionic liquids, and on-water or solvent-free reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the multi-component synthesis of various spiro-pyrrolidine derivatives. For instance, a catalyst- and solvent-free, microwave-assisted, three-component reaction involving a cycloketone, ninhydrin, and methylglycine has been developed to produce novel dispiro heterocycles in high yields. nih.gov Similarly, the synthesis of spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction demonstrates excellent yields (85–90%) under microwave irradiation, significantly reducing the reaction time compared to classical heating. researchgate.net The advantages of microwave-assisted synthesis are clearly demonstrated by comparing it with traditional methods; for example, a reaction that yielded 42-48% of the product after 5 hours of refluxing in ethanol (B145695) produced 81-85% yield in just 15 minutes under microwave heating. nih.gov
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.com They can act as both the solvent and the catalyst in organic reactions. Brønsted acidic ionic liquids have been effectively used as reusable catalysts for the one-pot condensation of 1,3-indandione, isatin, and aniline (B41778) in water to synthesize spiro[diindenopyridine-indoline]-triones. dergipark.org.tr The use of ILs such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has also been shown to be effective in mediating domino reactions for the construction of spirocyclic systems. acs.org In some cases, the combination of ILs with other green techniques, like ultrasonic irradiation, can lead to even higher yields (80-98%) and shorter reaction times in the synthesis of related spiro compounds. nih.gov
On-Water and Solvent-Free Synthesis: Conducting reactions in water or under solvent-free conditions represents a significant step towards environmentally benign chemistry. Aqueous media can promote reactions through hydrophobic effects and high cohesion. The synthesis of spiro[indole-pyrrolidine] derivatives has been achieved with excellent yields under aqueous conditions at room temperature, highlighting benefits such as experimental simplicity and short reaction times. nih.gov Mechanochemical synthesis, which involves grinding solid reactants together (neat) or with minimal amounts of liquid, is another solvent-free approach. This method has been used to prepare spiro[indole-pyrrolidine] adducts in excellent yields (up to 98%) by milling the reactants at room temperature for short durations. nih.gov These solventless protocols not only reduce environmental impact but also simplify product purification. tsijournals.com
| Methodology | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Dibromohomophthalimides, o-phenylenediamine | Ethanolic sodium ethoxide, reflux | 5 hours | 42% | nih.gov |
| Microwave Assistance | Dibromohomophthalimides, o-phenylenediamine | Microwave, 140°C, 500W | 15 minutes | 81% | nih.gov |
| Microwave Assistance (Solvent-Free) | Cycloketone, ninhydrin, methylglycine | Microwave, catalyst-free, solvent-free | Not specified | High | nih.gov |
| Ionic Liquid in Water | 1,3-indandione, isatin, aniline | [(CH₂)₄SO₃HMIM][HSO₄], water, reflux | Not specified | Not specified | dergipark.org.tr |
| On-Water Synthesis | Isatin, malononitrile, isothiocyanate | Piperidine (cat.), Water, room temp. | 15 minutes | 70% | nih.gov |
| Mechanochemistry (Solvent-Free) | Isatin, malononitrile | Ball milling, neat | 10 minutes | 64% | nih.gov |
Functionalization and Derivatization Strategies of the this compound Core
The versatility of the this compound scaffold allows for extensive functionalization and derivatization, enabling the fine-tuning of its physicochemical and biological properties. Strategic modifications can be introduced on both the indene and the pyrrolidinone moieties, typically by employing substituted precursors in the cycloaddition reaction.
Modifications on the Indene Moiety
Modifications to the indene portion of the spirocycle are most commonly achieved by utilizing pre-functionalized starting materials. The 1,3-dipolar cycloaddition reaction, a primary method for constructing the spiro-pyrrolidine core, often employs 2-arylidene-1,3-indanediones as dipolarophiles. nih.govresearchgate.net The aryl group of these precursors can bear a wide array of substituents (e.g., methoxy, chloro, bromo), which are then incorporated into the final spiro[indene-pyrrolidine] structure. mdpi.com This approach allows for systematic variation of the electronic and steric properties of the indene ring system.
For example, the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones is achieved through the reaction of various 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones with azomethine ylides. nih.gov The substituents on the arylmethylene group of the indenone starting material are directly transferred to the final spiro product.
More advanced catalytic methods have also been developed. A Rh(III)-catalyzed tandem C-H activation/[3+2]-annulation reaction of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes provides access to CF3-containing spiro-[indene-proline] derivatives. nih.gov In this process, the substituents on the aryl ring of the starting pyrrole (B145914) derivative and the groups on the alkyne are assembled to form a highly substituted indene moiety within the spirocyclic product. This strategy offers a powerful way to construct complex and diversely functionalized indene systems.
| Indene Precursor | Reaction Type | Resulting Spiro Product Feature | Reference |
|---|---|---|---|
| 2-(Arylmethylene)-2,3-dihydro-1H-inden-1-ones | 1,3-Dipolar Cycloaddition | Substituted aryl group on the pyrrolidine ring, adjacent to the indene core | nih.gov |
| 2-Arylidene-1,3-indandiones | Organocatalyzed [3+2] Cycloaddition | Variously substituted aryl groups (e.g., p-tolyl, 4-methoxyphenyl, 4-chlorophenyl) on the pyrrolidine ring | mdpi.com |
| 5-Aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrroles + Alkynes | Rh(III)-Catalyzed C-H Activation/Annulation | Highly substituted indene ring with groups from both the aryl-pyrrole and the alkyne | nih.gov |
| 2-Arylideneindane-1,3-diones | Domino Diels-Alder Reaction | Spiro[cyclohexane-1,2'-indene] core with aryl substituents from the starting material | acs.org |
Substituent Effects on Pyrrolidinone Ring Formation and Reactivity
The formation of the five-membered pyrrolidinone ring in this compound systems, typically via a [3+2] cycloaddition, is highly influenced by the nature of the substituents on the reacting partners. These substituents can affect the reaction's yield, regioselectivity, and stereoselectivity.
The 1,3-dipolar cycloaddition reaction involves an azomethine ylide (generated in situ from an amino acid and a carbonyl compound like ninhydrin or isatin) and a dipolarophile (such as a 2-arylidene-1,3-indanedione). The electronic properties of the substituents on the dipolarophile are crucial. Electron-withdrawing groups (EWGs) on the arylidene ring of the indanedione can enhance its reactivity as a dipolarophile, often leading to improved reaction rates and yields.
The reaction consistently proceeds with high regioselectivity. For instance, the reaction of azomethine ylides with 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones exclusively yields dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole] derivatives, with no formation of the alternative regioisomers. nih.gov Similarly, cycloadditions involving chalcone-type dipolarophiles result in products where the electron-withdrawing benzoyl group is attached to the C-3 position of the newly formed pyrrolidine ring, demonstrating precise regiochemical control. researchgate.net
The stereochemical outcome is also sensitive to substituents and reaction conditions. While many of these multi-component reactions proceed with high diastereoselectivity, the choice of solvent and catalyst can play a significant role. researchgate.net For example, in the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives, a related system, lowering the reaction temperature from 120 °C to room temperature increased the diastereomeric ratio from 2:1 to >95:5. ua.es The steric bulk of substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition, dictating the relative configuration of the newly formed stereocenters.
| Reactant Component | Substituent/Condition | Observed Effect | Reference |
|---|---|---|---|
| Dipolarophile (Chalcone vs. Nitrostyrene) | EWG (Benzoyl vs. Nitro) | Leads to different regioselectivity in the final spiro-pyrrolizidine product. | researchgate.net |
| Amino Acid (Sarcosine vs. L-proline) | Forms Pyrrolidine vs. Pyrrolizidine ring | The choice of amino acid dictates the bicyclic nature of the nitrogen-containing ring fused to the spiro center. | researchgate.net |
| General Reaction | Lowering Temperature (120°C to RT) | Increased diastereoselectivity (from 2:1 to >95:5 dr). | ua.es |
| Dipolarophile (2-arylidene-1,3-indanedione) | Various aryl substituents | High diastereoselectivity (>20:1 dr) is maintained across different electronic substitutions on the aryl ring in organocatalyzed reactions. | mdpi.com |
Mechanistic Insights into the Formation and Transformations of Spiro Indene 1,3 Pyrrolidin 3 2h One
Reaction Mechanism Elucidation for Key Synthetic Routes
The formation of the spiro[indene-1,3'-pyrrolidin]-3(2H)-one scaffold is predominantly achieved through elegant and efficient synthetic strategies, with a particular emphasis on cycloaddition and multi-component reactions. Understanding the underlying mechanisms is crucial for controlling the reaction outcomes, especially the stereochemistry of the final products.
Detailed Pathways of 1,3-Dipolar Cycloaddition to Form this compound
The most prominent and widely employed method for the synthesis of the this compound core is the 1,3-dipolar cycloaddition reaction. wikipedia.orgorganic-chemistry.org This reaction involves the interaction of a 1,3-dipole with a dipolarophile to construct a five-membered heterocyclic ring. wikipedia.org In this specific synthesis, the key components are an azomethine ylide, serving as the 1,3-dipole, and a derivative of 2-arylidene-1,3-indanedione, which acts as the dipolarophile. researchgate.net
The reaction pathway typically begins with the in situ generation of the azomethine ylide. This is often achieved through the thermal decarboxylative condensation of an α-amino acid, such as sarcosine (B1681465), with a carbonyl compound, like isatin (B1672199) or ninhydrin (B49086). nih.govnih.govnih.gov The resulting non-stabilized azomethine ylide is a highly reactive intermediate.
Once generated, the azomethine ylide undergoes a [3+2] cycloaddition with the 2-arylidene-1,3-indanedione dipolarophile. nih.gov This cycloaddition is a concerted, pericyclic reaction, meaning that the new bonds are formed in a single step through a cyclic transition state. organic-chemistry.org The regioselectivity of this addition is a critical aspect. The electron-rich carbon of the azomethine ylide preferentially attacks the β-carbon of the α,β-unsaturated system of the indanedione derivative. This regioselectivity is governed by electronic effects, where the carbonyl groups of the indanedione moiety render the β-carbon more electrophilic. nih.gov
The stereochemical outcome of the cycloaddition is also highly specific. The reaction often proceeds with high diastereoselectivity, leading to the formation of a single diastereomer. nih.govnih.gov This stereospecificity is a characteristic of concerted cycloaddition reactions and is influenced by the geometry of the reactants and the transition state. organic-chemistry.org
Role of Intermediates in Multi-Component Reactions
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. nih.govua.es The success of these reactions hinges on the controlled formation and reaction of key intermediates.
In the context of synthesizing the target spiro compound, a common MCR strategy involves the reaction of an α-amino acid, an aldehyde, and two equivalents of 1,3-indanedione. researchgate.net A crucial intermediate in this process is the azomethine ylide, formed from the condensation of the amino acid and the aldehyde. nih.gov The order of addition of the reactants can be critical to the success of the reaction. For instance, the Michael-type addition of an amine to a maleimide (B117702) has been identified as a key initial step in the formation of related spiropyrrolidine systems. ua.es
Another important intermediate is the 2-arylidene-1,3-indanedione, which is generated in situ from the reaction of an aromatic aldehyde with 1,3-indanedione. researchgate.net This intermediate then serves as the dipolarophile for the subsequent 1,3-dipolar cycloaddition with the azomethine ylide. The entire sequence, from the formation of the reactive intermediates to the final cycloaddition, occurs in a single pot, highlighting the efficiency of the MCR approach.
The reaction mechanism can also involve a series of domino or cascade reactions, where the product of one step becomes the substrate for the next. For example, a domino Knoevenagel condensation, Michael addition, and aldol (B89426) condensation sequence has been proposed in the formation of complex indenopyridine derivatives from related starting materials. researchgate.net
Catalytic Cycle Analysis in Stereoselective Synthesis
The development of stereoselective synthetic routes to this compound is of significant interest, and organocatalysis has emerged as a powerful tool in this endeavor. Chiral catalysts can effectively control the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products.
In the asymmetric [3+2] cycloaddition reaction, a chiral catalyst, such as a squaramide derivative, can be employed to induce enantioselectivity. mdpi.com The catalytic cycle typically begins with the activation of one of the reactants by the catalyst. For example, the catalyst can form a hydrogen-bonded complex with the 2-arylidene-1,3-indanedione, rendering it more reactive and controlling the facial selectivity of the incoming azomethine ylide.
The azomethine ylide then approaches the activated dipolarophile from a specific face, dictated by the chiral environment created by the catalyst. This leads to the formation of a chiral transition state, which ultimately determines the absolute stereochemistry of the final spiro product. After the cycloaddition is complete, the product dissociates from the catalyst, and the catalyst is regenerated to participate in another catalytic cycle.
The efficiency and selectivity of the catalytic cycle are influenced by several factors, including the structure of the catalyst, the solvent, and the reaction temperature. For instance, dichloromethane (B109758) has been found to be a suitable solvent for certain organocatalyzed asymmetric 1,3-dipolar cycloadditions leading to spirooxindole derivatives. rice.edu
Stereochemical Control and Diastereoselectivity in this compound Synthesis
The this compound scaffold contains multiple stereocenters, making stereochemical control a paramount challenge and a key focus of synthetic efforts. The relative and absolute configuration of these stereocenters can significantly impact the biological activity of the molecule.
Factors Influencing Relative and Absolute Stereochemistry
The relative stereochemistry of the this compound core is largely determined during the 1,3-dipolar cycloaddition step. The reaction is often highly diastereoselective, yielding a single diastereomer. nih.govnih.govnih.gov This high level of control is attributed to the concerted nature of the cycloaddition, where the stereochemistry of the reactants is directly translated into the product. organic-chemistry.org
Several factors influence the stereochemical outcome:
Nature of the Reactants: The substituents on both the azomethine ylide and the 2-arylidene-1,3-indanedione can influence the stereoselectivity through steric and electronic effects.
Reaction Conditions: Temperature and solvent can play a role in the diastereoselectivity of the cycloaddition reaction.
Catalyst: In asymmetric synthesis, the choice of a chiral catalyst is the primary determinant of the absolute stereochemistry of the product. mdpi.com Chiral phosphoric acids and squaramide-based catalysts have been successfully employed to achieve high enantioselectivity in related systems. rice.edu
The stereochemical outcome can be rationalized by considering the transition state geometries. For example, an endo approach of the azomethine ylide to the dipolarophile is often favored, leading to a specific relative configuration in the product. ua.es Computational studies, such as DFT calculations, can be used to model the transition states and predict the most likely stereochemical outcome. nih.gov
The following table summarizes the influence of various factors on the stereochemical outcome of the synthesis:
| Factor | Influence on Stereochemistry |
| Reactant Geometry | The geometry of the azomethine ylide and the dipolarophile directly influences the relative stereochemistry of the product in the concerted cycloaddition. |
| Catalyst Chirality | In asymmetric catalysis, the chiral catalyst creates a chiral environment that directs the approach of the reactants, determining the absolute stereochemistry. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the transition states, thereby influencing both diastereoselectivity and enantioselectivity. |
| Temperature | Lower reaction temperatures can enhance stereoselectivity by favoring the transition state with the lowest activation energy. |
Conformational Analysis and Rigidity of the this compound Scaffold
The this compound scaffold is characterized by a high degree of conformational rigidity due to the spirocyclic fusion of the indanone and pyrrolidine (B122466) rings. nih.gov This rigidity is a desirable feature in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
For example, nOe experiments can reveal through-space proximity between protons, allowing for the assignment of their relative positions. X-ray diffraction analysis of single crystals provides unambiguous proof of the solid-state conformation and the relative and absolute stereochemistry of the molecule.
The inherent rigidity of the spiro scaffold makes it an attractive framework for the design of conformationally constrained ligands for various biological targets. nih.gov The well-defined spatial arrangement of the functional groups on the scaffold allows for precise interactions with receptor binding sites.
Biological and Pharmacological Research Applications of Spiro Indene 1,3 Pyrrolidin 3 2h One Analogs
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For spiro[indene-1,3'-pyrrolidin]-3(2H)-one analogs, these studies have been crucial in optimizing their potency and selectivity for various biological targets.
Impact of this compound Scaffold Modifications on Biological Efficacy
Modifications to the core spiro scaffold have been shown to significantly impact the biological efficacy of these compounds. Research into analogs has revealed that alterations to the indene (B144670) or pyrrolidine (B122466) rings can lead to substantial changes in activity.
For instance, in the development of ligands for the 5-HT6 receptor, a class of aminergic G-protein coupled receptors, modifications to the related spiro[indoline-3,3'-pyrrolidin]-2-one (B1313615) scaffold were explored. A key finding was that reducing the oxindole (B195798) ring to an indoline (B122111) ring, creating a spiro[pyrrolidine-3,3'-indoline] scaffold, opened up a new chemical space for potent 5-HT6 receptor ligands. mdpi.com This modification, combined with other substitutions, led to compounds with submicromolar affinities for the target receptor. researchgate.netnih.gov
The initial starting point for these studies was often a 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one (B12048207) scaffold, identified through virtual screening. mdpi.comresearchgate.net Subsequent optimization involved removing the bulky 2'-phenyl group and introducing other functionalities, which resulted in a notable increase in selectivity across a panel of serotonergic receptors. mdpi.com This demonstrates that even subtle changes to the core ring structure can have a profound effect on the pharmacological profile of the compound.
| Compound | Scaffold | Key Modifications | 5-HT6 Receptor Affinity (Ki, µM) |
|---|---|---|---|
| 2'-(3-fluorophenyl)spiro[indoline-3,3'-pyrrolidin]-2-one | Spiro[pyrrolidine-3,3'-oxindole] | Presence of 2'-(3-fluorophenyl) group | Low micromolar |
| 1'-benzyl-1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] | Spiro[pyrrolidine-3,3'-indoline] | Reduction of oxindole to indoline, addition of 1-phenylsulfonyl and 1'-benzyl groups | Submicromolar |
Elucidation of Pharmacophoric Elements within the this compound Structure
Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For this compound analogs targeting the 5-HT6 receptor, a key pharmacophoric element is the introduction of a phenylsulfonyl group. mdpi.comresearchgate.net This moiety is a common feature in many known 5-HT6 receptor antagonists and contributes significantly to the binding affinity. mdpi.com
The general pharmacophore model for 5-HT6 receptor antagonists includes several key features that can be mapped onto the this compound scaffold. These include:
A positive ionizable (PI) portion: This is often a basic nitrogen atom that can interact with acidic residues in the receptor binding pocket. researchgate.net
Hydrophobic sites (HYD): These are typically aromatic rings that engage in hydrophobic interactions with the receptor. researchgate.net
A hydrogen bond acceptor (HBA): The sulfonyl group in the phenylsulfonyl moiety serves as a strong hydrogen bond acceptor. researchgate.net
In the context of the spiro[indoline-3,3'-pyrrolidin]-2-one structure, the 1-(phenylsulfonyl) group aligns well with the classical pharmacophore model for 5-HT6 receptor antagonists. researchgate.net The introduction of this group at the 1-position of the indoline ring was a critical step in achieving high affinity. mdpi.com
| Pharmacophoric Feature | Corresponding Chemical Moiety in Spiro[indoline-3,3'-pyrrolidin]-2-one Analogs | Role in Receptor Binding |
|---|---|---|
| Positive Ionizable (PI) Portion | Basic nitrogen in the pyrrolidine ring or substituents | Ionic interaction with receptor residues |
| Hydrophobic Sites (HYD) | Indoline ring system, phenyl group of the phenylsulfonyl moiety | Hydrophobic interactions with the receptor pocket |
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the sulfonyl group | Formation of hydrogen bonds with receptor residues |
Stereochemical Influences on Biological Activity
Stereochemistry plays a crucial role in the biological activity of chiral compounds, including this compound analogs. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, influencing both its potency and its pharmacokinetic properties. nih.gov
For many classes of compounds, different stereoisomers can exhibit vastly different biological profiles. This is often due to the stereospecific nature of protein binding sites. In the case of some biologically active molecules, only one enantiomer or diastereomer may display the desired therapeutic effect, while the others may be inactive or even produce unwanted side effects. nih.gov
Research on nature-inspired compounds has shown that the "natural" configuration is often the most active. For example, in a study of 3-Br-acivicin isomers and their derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of these isomers. nih.gov While this study was not on the exact this compound scaffold, it highlights the general principle of stereochemistry's importance in biological activity, which is applicable to this class of compounds as well. The synthesis of chiral spiro[oxindole-3,2′-pyrrolidine] derivatives, which are structurally related, often aims to control the stereochemistry to produce enantiomerically pure compounds for biological evaluation. researchgate.net
Investigation of Molecular Targets and Mechanisms of Action
Identifying the molecular targets of a compound and elucidating its mechanism of action are critical steps in drug discovery and development. For this compound analogs, research has focused on their interactions with various enzymes and receptors.
Enzyme Inhibition Studies (e.g., RNA Helicases like Brr2, ATPases, Glycosidases, Kinases like EGFR, VEGFR-2)
This compound analogs have been investigated as inhibitors of several important enzymes.
RNA Helicase Brr2: A significant finding has been the discovery of spiro[indole-3,2'-pyrrolidin]-2(1H)-one based inhibitors of the RNA helicase Brr2. nih.gov Brr2 is an essential component of the spliceosome and plays a critical role in the ATP-dependent unwinding of the U4/U6 RNA duplex, a key step in spliceosomal activation. nih.govnih.gov High-throughput screening using an RNA-dependent ATPase assay led to the identification of this class of inhibitors. nih.gov Subsequent chemical optimization resulted in potent and selective Brr2 inhibitors with helicase inhibitory activity at submicromolar concentrations. nih.gov
Kinases (EGFR, VEGFR-2): Analogs of the this compound scaffold have also shown activity as kinase inhibitors. Some spirooxindole derivatives have been found to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. mdpi.comsnv63.ru The pyrrolo[2,3-d]pyrimidine nucleus, which can be part of more complex spiro systems, is a known pharmacophore for EGFR and VEGFR kinase inhibitors. nih.gov
| Enzyme Target | Spiro Scaffold | Reported Activity |
|---|---|---|
| RNA Helicase Brr2 | Spiro[indole-3,2'-pyrrolidin]-2(1H)-one | Potent and selective inhibition with submicromolar helicase inhibitory activity |
| EGFR | Spirooxindole derivatives | Inhibitory activity |
| VEGFR-2 | Spirooxindole derivatives | Inhibitory activity |
Receptor Binding and Modulation (e.g., Aminergic G-Protein Coupled Receptors, 5-HT6 Receptor)
A significant area of research for this compound analogs has been their interaction with G-protein coupled receptors (GPCRs), particularly aminergic receptors.
5-HT6 Receptor: As previously mentioned, synthetic derivatives of spiro[pyrrolidinyl-3,3'-oxindole] alkaloids have been extensively investigated as new ligands for the 5-HT6 receptor. mdpi.comresearchgate.netnih.gov The initial hit, 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one, was identified through virtual fragment screening. mdpi.comresearchgate.net Through a process of hit-to-lead optimization, which included structure-activity relationship studies and scaffold modifications, ligands with submicromolar affinities for the 5-HT6 receptor were developed. researchgate.netnih.gov These compounds represent a novel chemotype for 5-HT6 receptor ligands and are considered viable leads for further optimization. researchgate.net The research in this area has provided valuable insights into the structural requirements for potent and selective 5-HT6 receptor antagonism.
Apoptosis Induction and Cell Cycle Modulation Mechanisms
Analogs of this compound have been identified as potent inducers of apoptosis and modulators of the cell cycle, key processes in cancer therapy. The spiro-oxindole core, a common feature in many of these analogs, is crucial to their mechanism of action. Certain spiro-oxindole derivatives function as antagonists of the MDM2-p53 protein-protein interaction. By inhibiting MDM2, a primary negative regulator of the p53 tumor suppressor, these compounds restore p53 activity. This restoration triggers a cascade of downstream events, including the activation of pro-apoptotic proteins and cell cycle arrest, ultimately leading to programmed cell death in cancer cells with wild-type TP53. researchgate.net
For instance, treatment with spiro-oxindole MDM2–p53 antagonists has been shown to lead to the induction of apoptosis in preclinical cancer models. researchgate.net Furthermore, studies on structurally related spiro[pyrrolidine-3, 3´-oxindole] compounds have demonstrated their ability to induce apoptosis in colonic cells. researchgate.net Flow cytometry analysis of cancer cell lines treated with certain spiro-3-indolin-2-one derivatives confirms their pro-apoptotic and necrosis-forming properties. nih.gov Some analogs, such as spirotryptostatin B, are known to inhibit cancer cells at the G2/M phase of the cell cycle. researchgate.net
Reactive Oxygen Species (ROS) Generation Pathways
The modulation of intracellular reactive oxygen species (ROS) levels is another mechanism through which this compound analogs exert their biological effects. Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis, which is a desirable outcome in cancer treatment. Research on spiro[pyrrolidine-3, 3´-oxindole] derivatives has shown their capacity to modulate ROS levels. In some contexts, these compounds have been found to significantly reduce ROS levels, thereby restoring antioxidant defenses. researchgate.net This suggests a complex role for these molecules, where they may either promote or mitigate oxidative stress depending on the specific chemical structure and cellular environment.
Therapeutic Area Exploration (Based on in vitro activities)
Anti-Cancer and Antiproliferative Activity Research
The anti-cancer and antiproliferative activities of this compound analogs are extensively documented. A variety of these compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
For example, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones showed promising antiproliferation properties against MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer) cell lines. nih.gov Notably, compound 6m (R = 4-BrC6H4, R′ = Me, R″ = H) was highly effective against the MCF7 cell line, with an IC50 value of 3.597 µM, comparable to the standard drug 5-fluorouracil. nih.gov Similarly, compounds 6j and 6k were the most potent against PaCa-2, with IC50 values of 8.830 µM, exceeding the efficacy of the reference drug sunitinib. nih.gov
Another study on nitrostyrene-based spiro[pyrrolidine-2,3′-oxindoles] reported significant in vitro anticancer activity against human lung (A549) and liver (HepG2) cancer cell lines. nih.gov Compounds 4c, 4f, 4m, 4q, and 4t displayed IC50 values ranging from 34.99 to 47.92 µM against A549 cells. nih.gov Halogenated spiro[pyrrolidine-thiazolo-oxindoles] have also been investigated, with analog 5g showing broad activity against HepG2, MCF-7, and HCT-116 cell lines. mdpi.com
The table below summarizes the antiproliferative activity of selected this compound analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6m | MCF7 (Breast) | 3.597 | nih.gov |
| 6l | MCF7 (Breast) | 3.986 | nih.gov |
| 6j | PaCa-2 (Pancreatic) | 8.830 | nih.gov |
| 6k | PaCa-2 (Pancreatic) | 8.830 | nih.gov |
| 5g | HepG2 (Liver) | Not specified | mdpi.com |
| 5g | MCF-7 (Breast) | Not specified | mdpi.com |
| 5g | HCT-116 (Colon) | Not specified | mdpi.com |
| 4c | A549 (Lung) | 34.99 - 47.92 | nih.gov |
| 4f | A549 (Lung) | 34.99 - 47.92 | nih.gov |
| 4m | A549 (Lung) | 34.99 - 47.92 | nih.gov |
| 4q | A549 (Lung) | 34.99 - 47.92 | nih.gov |
| 4t | A549 (Lung) | 34.99 - 47.92 | nih.gov |
Anti-Inflammatory Properties
Several analogs of this compound have demonstrated notable anti-inflammatory properties. A study on dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones revealed that many of the synthesized compounds exhibit considerable anti-inflammatory effects. nih.gov In particular, compounds 4a and 4m showed remarkable activity in a carrageenan-induced paw edema model in rats, comparable to the standard anti-inflammatory drug indomethacin. nih.gov Similarly, novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones were screened for their anti-inflammatory activity, with compounds 5d, 5f, 5h, and 5j displaying significant effects relative to indomethacin. researchgate.net
Antimicrobial Activity (Antibacterial, Antifungal)
The spiro-pyrrolidine scaffold is a promising framework for the development of new antimicrobial agents. Various classes of this compound analogs have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. nih.gov
A study on a new class of spiro pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines, found them to be active against several human pathogenic bacteria and dermatophytic fungi. nih.gov Another investigation into novel Spiro [indoline-2, 2-pyrrolidin]-3-ones showed that one derivative exhibited a greater ability to inhibit the growth of Staphylococcus aureus compared to other tested compounds. haramaya.edu.et A chlorine-substituted derivative from the same study revealed good inhibitory activity against the fungal species Aspergillus Niger. haramaya.edu.et
Furthermore, spiro[oxindole-2,3′-pyrrolidine] derivatives tethered with succinimide (B58015) scaffolds have shown moderate to excellent antibacterial and antifungal activities against six microbial strains. mdpi.com The table below highlights the antimicrobial activities of some of these compounds.
| Compound Class | Target Microorganism | Activity | Reference |
| Dispiro[oxindole-cyclohexanone]pyrrolidines | Human pathogenic bacteria & fungi | Active | nih.gov |
| Spiro [indoline-2, 2-pyrrolidin]-3-ones | Staphylococcus aureus | Good Inhibition | haramaya.edu.et |
| Chlorine-substituted Spiro [indoline-2, 2-pyrrolidin]-3-ones | Aspergillus Niger | Good Inhibition | haramaya.edu.et |
| Spiro[oxindole-2,3′-pyrrolidine]-succinimide hybrids | Various bacteria and fungi | Moderate to Excellent | mdpi.com |
Antiviral Investigations (including Anti-SARS-CoV-2)
In the quest for effective antiviral agents, this compound analogs have been explored for their potential to combat viral infections, including that caused by SARS-CoV-2.
A series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones were tested for their anti-SARS-CoV-2 properties using a Vero cell viral infection model. nih.gov Compound 6f emerged as a particularly promising agent, demonstrating potency approximately 3.3 and 4.8 times higher than the reference drugs chloroquine (B1663885) and hydroxychloroquine, respectively. nih.gov
In another study, spiro-oxindole derivatives based on uracil (B121893) were synthesized and tested in vitro against a SARS-CoV-2 strain. semanticscholar.org Several of these compounds, specifically 3a, 4b, 4d, and 4e , showed high activity in a plaque reduction assay. semanticscholar.orgresearchgate.net Further investigation revealed that these compounds exhibited potent inhibitory activity against the viral RNA-dependent-RNA-polymerase (RdRp) and spike glycoprotein (B1211001), with inhibitory concentrations (IC50) ranging from 4.10 to 5.93 µM against the virus. semanticscholar.org
| Compound ID/Class | Virus | Target/Assay | Key Finding | Reference |
| 6f | SARS-CoV-2 | Vero cell infection model | 3.3-4.8 times more potent than chloroquine/hydroxychloroquine | nih.gov |
| 3a, 4b, 4d, 4e | SARS-CoV-2 | Plaque reduction assay | High antiviral activity | semanticscholar.orgresearchgate.net |
| Uracil-based spiro-oxindoles | SARS-CoV-2 | RdRp & Spike glycoprotein inhibition | Potent inhibitory activity (IC50: 4.10–5.93 µM) | semanticscholar.org |
Central Nervous System Modulating Effects (e.g., Anxiolytic, Anticonvulsant)
Analogs of the this compound scaffold have been synthesized and evaluated for various central nervous system (CNS) activities. Research into aromatic hydroxylated derivatives of spiro[indan-1,3'-pyrrolidine], which are structurally related, has shown that these compounds can be pharmacologically active in the CNS. nih.gov While designed as rigid analogs of the analgesic profadol, they were also assessed for other CNS effects, including anticonvulsant properties. nih.gov
A distinct series of related compounds, spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives, were specifically synthesized and evaluated for their anticonvulsant activities. nih.gov These studies utilized standard preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.gov The results indicated that while the compounds were inactive in the PTZ model, they did show activity in the MES test. nih.gov Further investigation into the mechanism of action for the most potent compound from this series suggested an interaction with benzodiazepine (B76468) (BZD) receptors, a key target for many anxiolytic and anticonvulsant drugs. nih.gov The anticonvulsant effect of this lead compound was diminished by flumazenil (B1672878), a known BZD receptor antagonist, supporting the proposed mechanism. nih.gov
| Analog Class | Tested Activity | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Spiro[indan-1,3'-pyrrolidine] derivatives | Analgesic, Anticonvulsant | Evaluated for general CNS activities; 4-hydroxy derivative showed codeine-level analgesia. nih.gov | Designed as conformationally restricted analogs of profadol. nih.gov |
| Spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives | Anticonvulsant | Active in the maximal electroshock (MES) test but not the pentylenetetrazole (PTZ) test. nih.gov Compound 4h was the most active and non-neurotoxic. nih.gov | Involvement of benzodiazepine (BZD) receptors confirmed by antagonism with flumazenil and molecular docking studies. nih.gov |
Antitubercular and Antimalarial Applications
The this compound scaffold and its heterocyclic hybrids have emerged as promising candidates for antimicrobial applications, particularly against tuberculosis and malaria.
For antitubercular applications, a novel series of spiropyrrolidine tethered indenoquinoxaline hybrids were synthesized. nih.gov These compounds were tested in vitro for their activity against Mycobacterium tuberculosis H37Rv. The results were promising, with one analog featuring a nitro group on the phenyl ring demonstrating a minimum inhibitory concentration (MIC) of 1.56 µg/mL. nih.gov This level of activity is comparable to that of the standard antitubercular drug, Ethambutol. nih.gov
In the realm of antimalarial research, spirocyclic compounds, particularly those containing an indole (B1671886) or indoline nucleus, have shown potent activity. Spiroindolones have been identified as a powerful class of compounds that are effective against the blood stages of Plasmodium falciparum and Plasmodium vivax at low nanomolar concentrations. nih.gov The mechanism for these spiroindolones involves the rapid inhibition of protein synthesis in the parasite. nih.gov Research has also been directed toward 3',4'-dihydro-2'H-spiro[indoline-3:1'-isoquinolin]-2-ones and related structures for their antimalarial properties, highlighting the versatility of the spiro-scaffold in targeting the malaria parasite. google.com The development of indole-based spiro and fused small molecules has also yielded compounds that are toxic to both artemisinin-sensitive and artemisinin-resistant strains of P. falciparum. nih.gov
| Application | Analog Class | Target Organism | Key Findings |
|---|---|---|---|
| Antitubercular | Spiropyrrolidine tethered indenoquinoxaline hybrids | Mycobacterium tuberculosis H37Rv | A nitro-substituted compound showed an MIC of 1.56 µg/mL, similar to the standard drug Ethambutol. nih.gov |
| Antimalarial | Spiroindolones (Spirotetrahydro-beta-carbolines) | Plasmodium falciparum, Plasmodium vivax | Potent activity at low nanomolar concentrations; act by inhibiting parasite protein synthesis. nih.gov |
| Antimalarial | Dihydro-spiro[indoline-isoquinolin]-ones | Plasmodium species | Investigated for use in treatment and prophylaxis of malaria. google.com |
| Antimalarial | Indole-based spiro and fused molecules | Artemisinin-sensitive and -resistant P. falciparum | Compounds identified with strong anti-plasmodial activity in the 3–5 µM range. nih.gov |
This compound as a Privileged Scaffold for Drug Discovery
The this compound core structure is considered a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a basis for designing diverse compound libraries with a wide range of biological activities. The rigid, three-dimensional nature of the spirocyclic system allows for precise orientation of functional groups into the surrounding biological space, which can lead to enhanced binding affinity and selectivity for protein targets. nih.govchemdiv.com The 3,3'-pyrrolidinyl-spirooxindole unit, which is structurally analogous to the this compound core, is a well-established privileged heterocyclic motif found in a large family of bioactive natural products. nih.gov
Inspiration from Natural Products (e.g., Coerulescine, Horsfiline, Rynchophylline)
The design and synthesis of novel this compound analogs are heavily inspired by a class of natural alkaloids built around the 3,3'-pyrrolidinyl-spirooxindole core. nih.govresearchgate.net These natural products, isolated from various plant species, exhibit a wide array of potent biological activities and serve as validated starting points for drug discovery. mdpi.com
Rynchophylline : Isolated from plants of the Mitragyna and Ourouparia genera, this alkaloid is known for its diverse pharmacological effects, including cardiovascular and neurological activities. mdpi.comresearchgate.net
Horsfiline : This spirooxindole alkaloid possesses a spiro[pyrrolidine-3,3'-oxindole] core and has been a target of synthetic interest due to its unique structure and biological profile. mdpi.com
Coerulescine : This is another example of a spiro[pyrrolidinyl-3,3'-oxindole] alkaloid whose core structure has prompted the investigation of synthetic derivatives as ligands for G-protein coupled receptors (GPCRs). mdpi.com
The structural complexity and potent bioactivities of these natural compounds demonstrate the value of the spiro-fused heterocyclic system, motivating chemists to create analogs based on the this compound framework to explore new therapeutic applications. nih.gov
Diversity-Oriented Synthesis (DOS) for this compound Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections (libraries) of structurally diverse small molecules that cover a large area of chemical space. cam.ac.uknih.gov Unlike target-oriented synthesis, which aims to create a single, specific molecule, DOS focuses on producing a wide variety of complex and diverse structures from a common starting material or scaffold. This approach is particularly well-suited for privileged scaffolds like this compound.
Computational and Theoretical Studies of Spiro Indene 1,3 Pyrrolidin 3 2h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a crucial method for investigating the geometries and electronic structures of spiro[indene-pyrrolidine] compounds. By calculating the electron density of a system, DFT can accurately predict molecular properties and rationalize experimental observations, particularly in the context of complex chemical reactions.
The synthesis of the spiro[indene-1,3'-pyrrolidin]-3(2H)-one core often involves 1,3-dipolar cycloaddition reactions, which can lead to multiple regio- and stereoisomers. DFT calculations are instrumental in elucidating the factors that control the selectivity of these reactions.
Researchers have employed DFT calculations, often using the B3LYP functional, to investigate the reaction mechanisms. researchgate.netresearchgate.netnih.gov Studies show that the regioselectivity of the [3+2] cycloaddition is typically kinetically controlled. researchgate.net By calculating the energy barriers of different reaction pathways, theorists can predict which regioisomer will be preferentially formed. The results often align with experimental findings, confirming that the observed product is the one formed via the lowest energy transition state. researchgate.net
For instance, in the Huisgen [3+2] cycloaddition reaction, the formation of specific spiro[pyrrolidine-2,3′-oxindole] derivatives was investigated at the B3LYP/6-311G* level of theory. researchgate.netresearchgate.net The calculations revealed that the regioselection is dependent on the energy barrier between the stacking state of the reactants and the formation of the regioisomeric transition states. researchgate.net The mechanism of these reactions can also be explored using global and local reactivity indices and Frontier Molecular Orbital (FMO) analysis. nih.gov Furthermore, DFT has been used to study the influence of solvents on the stability of related spiro compounds, finding that stability was amplified in the presence of solvents, with a trend that agreed with experimental results. researchgate.net
Table 1: Effect of Solvent on the Synthesis of Spiro[indole-3,2′-pyrrolidin]-2(1H)-one Derivatives via 1,3-Dipolar Cycloaddition researchgate.net
| Entry | Reactants | Solvent | Time (h) | Temperature (°C) | Yield (%) | exo:endo Ratio |
|---|---|---|---|---|---|---|
| 1 | Isatin (B1672199) & 3a | Ethanol (B145695) | 3 | 25 | 33 | Mixture |
| 2 | Isatin & 3a | DMSO | 3 | 25 | 78 | 95:5 |
| 3 | 5-Bromoisatin & 3a | Ethanol | 3 | 25 | 58 | Mixture |
| 4 | 5-Bromoisatin & 3a | DMSO | 3 | 25 | 90 | 97:3 |
| 5 | 5-Bromoisatin & 3b | DMSO | 3 | 25 | 67 | 90:10 |
DFT calculations provide detailed information about the electronic properties of this compound and its analogs. Quantum chemical calculations can establish the geometries and electronic structures of these compounds. By analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the reactivity of different sites within the molecule.
These calculations help in identifying the electrophilic and nucleophilic centers, which is crucial for understanding how the molecule will interact with other reagents. nih.gov For example, the relationship between the electrophilicity index of dipolarophiles used in the synthesis and their Hammett constants has been studied, allowing for a theoretical scale of reactivity that explains the electronic effects of substituents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity. While comprehensive QSAR studies on this compound are not extensively detailed in the available literature, foundational structure-activity relationship (SAR) analyses have been performed on related scaffolds, which are the precursors to QSAR modeling. mdpi.commdpi.com
SAR studies on related spiropyrrolidine derivatives have revealed important correlations between specific structural features and biological potency. mdpi.comnih.gov For antimicrobial activity, it was found that the relocation of the same substituent on a phenyl ring affects the biological activity of the synthesized derivatives. mdpi.comnih.gov For instance, in a series of spiro[indenoquinoxaline-pyrrolidines], compound 5d was the most potent against Staphylococcus aureus. nih.gov In tests for α-amylase inhibitory effects, compounds with different substituents showed a variable degree of activity, with compounds 5d , 5c , and 5j being the most active. nih.gov These preliminary SARs highlight the importance of substituent type and position in enhancing biological activity, providing the essential data needed to build predictive QSAR models. nih.gov
Table 2: Biological Activity of Spiro[indenoquinoxaline-pyrrolidine] Analogs nih.gov
| Compound | Antimicrobial Activity (MIC, μM vs. S. aureus) | Antioxidant Activity (IC50, μM, DPPH) | α-Amylase Inhibitory Activity (IC50, μM) |
|---|---|---|---|
| 5c | - | 3.26 ± 0.32 | 0.92 ± 0.10 |
| 5d | 3.95 | - | 0.55 ± 0.38 |
| 5j | - | - | 0.95 ± 0.14 |
| Tetracycline (Std.) | 576.01 | - | - |
| Acarbose (Std.) | - | - | 1.19 ± 0.02 |
The development of predictive QSAR models would be a logical next step following initial SAR exploration. Such models would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of this compound analogs and correlate them with their measured biological activities using statistical methods. Although specific QSAR models for this exact scaffold are not detailed, the principles have been applied to similar spiro-oxindole systems to develop orally active inhibitors. nih.govresearchgate.net These models can guide the synthesis of new analogs with potentially improved potency and pharmacokinetic profiles.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or DNA. These methods are vital for understanding the mechanism of action of bioactive spiro[indene-pyrrolidine] compounds.
Docking studies predict the preferred binding orientation and affinity of a ligand to a receptor. For example, docking simulations of spirocyclic compounds with B-DNA have been performed to understand their binding modes. nih.gov These studies revealed that the compounds could bind favorably within the minor groove of DNA, with binding affinities ranging from -8.6 to -9.7 kcal/mol, stabilized by hydrophobic and hydrogen bonding interactions. nih.gov Similarly, docking of promising antimicrobial spiropyrrolidine derivatives into the binding sites of enzymes like glucosamine 6-phosphate synthase has been conducted to elucidate their mechanism of action. mdpi.com Molecular docking has also been used to suggest that certain benzofuran spiro-pyrrolidine derivatives may exert antitumor activity by binding to specific targets through hydrogen bonds. mdpi.com
Following docking, MD simulations can be run to assess the stability of the predicted ligand-receptor complex over time. Simulations lasting for nanoseconds can provide insights into the dynamic behavior of the complex, analyzing metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the binding. nih.gov These simulations have demonstrated that certain spiro compounds can act as potential biological probes for B-DNA. nih.gov
Ligand-Target Interactions for this compound Derivatives
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. Studies on spiro-pyrrolidine derivatives, particularly those with spiro-oxindole and spiro-indane cores, have revealed specific interactions that are critical for their biological activity. These investigations provide a framework for understanding how derivatives of the this compound scaffold might interact with various biological targets.
One of the most explored targets for related spiro-pyrrolidine compounds is the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. Disrupting the MDM2-p53 protein-protein interaction (PPI) is a promising strategy in cancer therapy. Structure-based design and docking studies of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives have shown that these compounds can effectively mimic the binding of p53 to MDM2. The interactions are typically characterized by the insertion of hydrophobic groups into specific pockets of the MDM2 protein, complemented by hydrogen bonds that stabilize the complex. For instance, a complex fused ring system derived from a spiro-oxindole scaffold was optimized to bind ideally to the MDM2 protein, interrupting its interaction with p53. Computational analysis of these interactions often highlights the importance of key amino acid residues such as His96 within the MDM2 binding pocket.
In the context of antimicrobial drug discovery, molecular docking has been employed to study the interaction of spiro[oxindole-2,3′-pyrrolidines] with bacterial enzymes. Docking simulations of promising derivatives into the binding sites of glucosamine-6-phosphate synthase (GlcN6P) and methionyl-tRNA-synthetase have helped to rationalize their observed antibacterial and antifungal activities. Similarly, docking studies of other spiro-indoline derivatives against bacterial DNA gyrase have been performed to understand their potential as antibacterial agents.
The following table summarizes key ligand-target interactions identified through molecular docking studies for various spiro-pyrrolidine derivatives, which serve as models for the potential interactions of this compound analogs.
| Derivative Class | Biological Target | Key Interacting Residues | Interaction Type | Potential Therapeutic Area |
|---|---|---|---|---|
| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | MDM2 | His96 | Hydrophobic interactions, Hydrogen bonds | Anticancer |
| Spiro[oxindole-2,3'-pyrrolidine] | Glucosamine-6-phosphate synthase | Not specified | Not specified | Antimicrobial |
| Spiro[indoline-3,3'-triazolidine] | Bacterial DNA gyrase | Not specified | Not specified | Antimicrobial |
| Spirooxindole-pyrrolidine | A549 Lung Adenocarcinoma Target | Not specified | Not specified | Anticancer |
| Spiro[indenoquinoxaline-pyrrolidine] | Antimicrobial/Antidiabetic Targets | Not specified | Not specified | Antimicrobial, Antidiabetic |
Virtual Screening for Novel this compound Based Ligands
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process can be either ligand-based or structure-based. Ligand-based methods rely on the knowledge of known active molecules to find others with similar properties, whereas structure-based methods use the three-dimensional structure of the target protein.
The spiro-pyrrolidine scaffold has been successfully used as a foundation for virtual screening campaigns to identify novel ligands for various receptors. For example, a virtual screening effort aimed at discovering new ligands for the 5-HT6 serotonin receptor utilized both ligand- and structure-based approaches. This sequential screening process led to the identification of new chemical structures with potential affinity for the 5-HT6 receptor, which is a target for neurodegenerative diseases. Machine learning models are increasingly being integrated into these workflows to improve the accuracy of predicting binding affinity and to score docking poses more effectively than traditional scoring functions.
Another approach, known as scaffold-focused virtual screening, concentrates on identifying new core structures (scaffolds) that can serve as starting points for medicinal chemistry programs. This technique can identify compounds that are structurally distinct from known actives but still possess the desired biological activity, a process often referred to as "scaffold hopping". A virtual screening campaign for inhibitors of the mitotic kinase TTK demonstrated that a scaffold-focused approach could successfully identify eight active compounds with novel core structures.
The general workflow for a virtual screening campaign to discover novel ligands based on the this compound scaffold would typically involve the steps outlined in the table below.
| Step | Description | Methodology | Objective |
|---|---|---|---|
| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared for screening. | Filtering based on physicochemical properties (e.g., Lipinski's Rule of Five), removal of duplicates. | To create a high-quality, diverse library of drug-like molecules. |
| 2. Initial Screening (Ligand-Based) | A rapid screening of the library based on similarity to a known active ligand or a pharmacophore model derived from the spiro-pyrrolidine scaffold. | 2D fingerprint similarity (e.g., ECFP_4), 3D shape matching, pharmacophore modeling. | To quickly reduce the size of the library to a more manageable number of promising candidates. |
| 3. Structure-Based Screening | The reduced set of compounds is docked into the 3D structure of the biological target. | Molecular docking simulations to predict binding modes and affinities. | To identify compounds that are predicted to bind favorably to the target's active site. |
| 4. Scoring and Ranking | Docked compounds are scored based on their predicted binding energy and interactions. Machine learning models can be used for more accurate scoring. | Scoring functions (e.g., Glide GScore), machine learning classifiers (e.g., Extra Trees). | To rank the candidates and prioritize a small subset for experimental testing. |
| 5. Hit Selection | The top-ranked compounds are visually inspected and selected for acquisition or synthesis and subsequent biological evaluation. | Analysis of binding poses, interaction patterns, and chemical novelty. | To select a final set of "hits" with the highest probability of being active in experimental assays. |
Analytical and Spectroscopic Characterization in Advanced Spiro Indene 1,3 Pyrrolidin 3 2h One Research
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography stands as the most definitive method for the structural elucidation of molecules, providing unequivocal proof of connectivity, conformation, and both relative and absolute configuration of stereogenic centers. nih.gov For complex spiro systems like spiro[indene-1,3'-pyrrolidin]-3(2H)-one, this technique is crucial for validating the stereochemical outcomes of synthetic methodologies.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom in three-dimensional space. This detailed structural map confirms the relative orientation of substituents on the pyrrolidine (B122466) and indene (B144670) rings.
Determining the absolute configuration requires the presence of a heavy atom in the structure or the use of anomalous dispersion, a phenomenon where the scattering of X-rays is sensitive to the chirality of the molecule when the X-ray wavelength is near an absorption edge of one of the atoms. thieme-connect.de For instance, in the structural determination of a related chiral 5-chloro-2-methyl-2,3-dihydro-1H-inden-1-one derivative, X-ray crystallographic analysis of its oxalate (B1200264) salt was used to definitively identify the absolute configuration of the S-enantiomer. nih.gov The analysis of enantiomerically pure compounds, which crystallize in non-centrosymmetric space groups, is a prerequisite for such determinations. thieme-connect.de The absolute configuration of various complex spiro compounds, including spiro[pyrrolidin-3,2′-oxindoles] and spirolactams, has been successfully established using this powerful technique. rsc.orgresearchgate.net
Below is a table summarizing crystallographic data for representative spiro[indene] derivatives, illustrating the level of detail obtained from X-ray analysis.
| Compound | Formula | Crystal System | Space Group | Key Findings | Reference |
|---|---|---|---|---|---|
| Oxalate salt of (S)-5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | C₂₆H₃₀ClN₃O₉ | Monoclinic | P2₁ | Confirmed the absolute configuration as the S-enantiomer. | nih.gov |
| Spiro[(indane-1,3-dione)-2,3'-(2'-methyl-2'-methyloxycarbonyl-hexahydro-1'H-pyrrolizine)] | C₁₈H₁₉NO₄ | Monoclinic | P2₁/n | Provided definitive structural confirmation of the spiro-pyrrolizine system. | researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment (e.g., NOESY)
While X-ray crystallography provides the ultimate structural proof, it requires a suitable single crystal, which is not always obtainable. In such cases, advanced Nuclear Magnetic Resonance (NMR) techniques are paramount for assigning the stereochemistry of this compound derivatives in solution.
One of the most powerful of these techniques is Nuclear Overhauser Effect Spectroscopy (NOESY). A 2D NOESY experiment detects correlations between protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it an extremely sensitive probe of spatial proximity.
For this compound systems, NOESY is instrumental in determining the relative configuration of the stereocenters on the pyrrolidine ring. By observing specific NOE correlations, researchers can deduce which substituents are on the same face of the ring (cis) and which are on opposite faces (trans). For example, in the analysis of related spiro-pyrrolidine structures, the presence of a strong NOE between a proton on the pyrrolidine ring and a proton on an adjacent ring or substituent can confirm a cis relationship. ua.es Conversely, the absence of such a correlation, coupled with the presence of other expected NOEs, can establish a trans configuration. ipb.pt
The following table outlines hypothetical but representative NOE correlations that would be used to assign the relative stereochemistry in a substituted this compound.
| Irradiated Proton(s) | Observed NOE Correlation | Stereochemical Implication |
|---|---|---|
| Proton at C2' of pyrrolidine | Proton on substituent at C4' of pyrrolidine | Indicates a cis relationship between the C2' and C4' protons. |
| Proton at C5' of pyrrolidine | Aromatic proton of the indene ring | Confirms the spatial proximity and relative orientation of the pyrrolidine and indene moieties. |
| Proton at C2' of pyrrolidine | Proton at C5' of pyrrolidine | Suggests these protons are on the same face of the pyrrolidine ring. |
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool used to confirm the elemental composition of newly synthesized this compound derivatives. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). researchgate.net
This precision allows for the calculation of a unique elemental formula for the measured ion. By comparing the experimentally measured accurate mass with the theoretically calculated mass for a proposed structure, researchers can gain strong evidence for its identity. This is particularly valuable for confirming that a reaction has yielded the expected product and for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). nih.gov
For example, in the synthesis of a series of spiro[indene-2,2'-pyrrole]-1,3-dione derivatives, HRMS (using ESI - Electrospray Ionization) was used to confirm the structures. The experimentally found m/z value for the sodium adduct ([M+Na]⁺) of each compound matched the calculated value with minimal error, providing definitive confirmation of their elemental formulas. rsc.org
The data below, adapted from studies on related spiro[indene] compounds, exemplifies the use of HRMS for structural confirmation. rsc.org
| Compound Structure (Representative) | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |
|---|---|---|---|
| 3',5'-Diphenyl-3',4'-dihydrospiro[indene-2,2'-pyrrole]-1,3-dione | C₂₄H₁₇NNaO₂ | 374.1151 | 374.1152 |
| 3'-(2-Bromophenyl)-5'-phenyl-3',4'-dihydrospiro[indene-2,2'-pyrrole]-1,3-dione | C₂₄H₁₆BrNNaO₂ | 452.0257 | 452.0259 |
| 5'-Phenyl-3'-(thiophen-2-yl)-3',4'-dihydrospiro[indene-2,2'-pyrrole]-1,3-dione | C₂₂H₁₅NNaO₂S | 380.0716 | 380.0718 |
Future Directions and Outlook in Spiro Indene 1,3 Pyrrolidin 3 2h One Research
Development of More Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. Future efforts in the synthesis of spiro[indene-1,3'-pyrrolidin]-3(2H)-one and its derivatives will likely prioritize the development of more sustainable and environmentally friendly methods. This includes the use of greener solvents, catalysts, and energy sources.
One promising direction is the expanded use of one-pot multicomponent reactions (MCRs) . MCRs are inherently efficient as they combine multiple synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification efforts. bohrium.comresearchgate.net The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition, a reaction well-suited for a multicomponent approach. nih.govnih.goviaea.org Future research will likely focus on optimizing these MCRs by employing eco-friendly catalysts.
The use of heterogeneous catalysts , such as nanoparticles and solid-supported catalysts, is another key area of development. bohrium.comresearchgate.net These catalysts offer advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recyclability, which reduces waste and cost. researchgate.net For instance, SnO2 nanoparticles have been effectively used as a reusable catalyst for the synthesis of spirooxindoles at room temperature. researchgate.net Similar strategies could be adapted for the synthesis of this compound.
Furthermore, the exploration of alternative reaction media and energy sources will be crucial. Water, being a non-toxic and abundant solvent, is an attractive medium for organic synthesis. dergipark.org.trnih.gov The development of water-compatible catalytic systems for the synthesis of this compound is a significant goal. Additionally, methods like ultrasound and microwave irradiation can offer benefits such as shorter reaction times, higher yields, and reduced energy consumption. bohrium.comresearchgate.nettandfonline.com
| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |
| One-Pot Multicomponent Reactions | Streamlining the 1,3-dipolar cycloaddition pathway. | Reduced waste, energy, and purification steps. bohrium.comresearchgate.net |
| Heterogeneous Catalysis | Employing reusable catalysts like nanoparticles. | Easy separation, recyclability, and reduced cost. bohrium.comresearchgate.net |
| Aqueous Media | Using water as a solvent. | Non-toxic, abundant, and environmentally benign. dergipark.org.trnih.gov |
| Alternative Energy Sources | Utilizing ultrasound or microwave irradiation. | Shorter reaction times and higher yields. bohrium.comresearchgate.nettandfonline.com |
Exploration of Novel Biological Targets and Therapeutic Applications
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can interact with a variety of biological targets. researchgate.net While initial studies have highlighted its potential as an anticancer and antimicrobial agent, future research will aim to uncover a broader spectrum of therapeutic applications.
A key area of future investigation will be the identification of novel biological targets . The rigid, three-dimensional structure of spiro compounds makes them ideal candidates for selectively binding to the active sites of proteins. nih.govmdpi.com Techniques such as molecular docking and high-throughput screening will be instrumental in identifying new protein targets for this compound derivatives. For example, derivatives of the related spiro[indoline-3,5′-pyrroline]-2,2′dione have been investigated as inhibitors of CD-44, EGFR, AKR1D1, and HER-2. mdpi.com Similar approaches can be applied to the indene (B144670) analogue.
The development of derivatives with enhanced and specific anticancer activity will remain a major focus. The indanone moiety itself is a structural component of various bioactive compounds with cytotoxic properties. researchgate.net Future work will likely involve the synthesis of libraries of this compound derivatives with diverse substitutions to probe structure-activity relationships (SAR) and optimize their anticancer profiles against a wider range of cancer cell lines. nih.govnih.gov
Beyond cancer, there is potential for this compound derivatives to be explored for other therapeutic uses. The spiro-pyrrolidine moiety is present in compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and antifungal properties. tandfonline.commdpi.comnih.gov For instance, some spiro[pyrrolidine-3,3′-oxindole] derivatives have been investigated as ligands for the 5-HT6 receptor, suggesting potential applications in central nervous system disorders. mdpi.com The analgesic properties of some spiro[indan-1,3'-pyrrolidine] derivatives have also been reported. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and design. nih.govresearchgate.net These computational tools can significantly accelerate the identification and optimization of novel therapeutic agents based on the this compound scaffold.
Furthermore, AI can be utilized for predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. mdpi.com Early prediction of these properties is crucial for the success of a drug candidate. By using in silico models, researchers can prioritize the synthesis of compounds with favorable ADMET profiles, reducing the likelihood of late-stage failures in drug development. mdpi.comresearchgate.net
AI can also play a significant role in synthetic route prediction . researchgate.net By analyzing vast amounts of reaction data, AI tools can suggest optimal synthetic pathways for the target this compound derivatives, potentially identifying more efficient and sustainable routes that may not be immediately obvious to a human chemist.
| AI/ML Application | Role in this compound Research | Potential Impact |
| De Novo Design | Generating novel derivatives with desired biological activities. | Accelerated lead discovery and optimization. springernature.comacm.org |
| ADMET Prediction | In silico assessment of drug-like properties. | Reduced late-stage drug development failures. mdpi.comresearchgate.net |
| Synthetic Route Prediction | Identifying optimal and sustainable synthetic pathways. | More efficient and greener synthesis of target compounds. researchgate.net |
Challenges and Opportunities in this compound Research
While the future of this compound research is promising, there are several challenges and opportunities that lie ahead.
One of the main challenges is the stereoselective synthesis of these spirocyclic compounds. The spiro center is a quaternary stereocenter, and the pyrrolidine (B122466) ring can contain multiple additional stereocenters. The development of highly stereoselective synthetic methods is crucial, as different stereoisomers can have vastly different biological activities. nih.govresearchgate.net
Another challenge is the elucidation of the precise mechanism of action for bioactive derivatives. Understanding how these compounds interact with their biological targets at a molecular level is essential for rational drug design and optimization.
Despite these challenges, there are significant opportunities . The modular nature of the synthesis of this compound, often through multicomponent reactions, allows for the rapid generation of diverse libraries of compounds for biological screening. iaea.orgresearchgate.net This diversity increases the probability of discovering novel therapeutic agents.
Furthermore, the "privileged" nature of the this compound scaffold suggests that it is a rich starting point for the development of drugs for a wide range of diseases. researchgate.netfrontiersin.org The continued exploration of this chemical space is likely to yield new and effective treatments for various human ailments.
Q & A
Q. How can researchers address stability challenges (e.g., retro-Mannich reactions) in spiro[indene-pyrrolidinone] derivatives during storage or biological assays?
- Answer : Structural modifications, such as relocating the pyrrolidin nitrogen (e.g., spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one), prevent epimerization and retro-Mannich degradation by eliminating steric strain at the spiro junction . Solvent selection (e.g., DMSO-free buffers) and low-temperature storage (−20°C) further enhance stability .
Q. What mechanistic insights explain the regioselectivity in cycloaddition reactions involving spiro[indene-pyrrolidinone] precursors?
- Answer : Density functional theory (DFT) calculations reveal that regioselectivity in 1,3-dipolar cycloadditions (e.g., with ninhydrin-derived azomethine ylides) is governed by frontier molecular orbital interactions. Electron-deficient dipolarophiles favor attack at the indene carbonyl, while steric effects in bulky substrates direct spirocyclization . Experimental validation via X-ray crystallography of intermediates (e.g., carbocation stabilization in Nazarov cyclization) supports these models .
Q. How can discrepancies between calculated and experimental elemental analysis data be resolved for novel spiro compounds?
- Answer : Minor deviations (e.g., ±0.3% in C/H/N ratios) often arise from hygroscopicity or solvent retention . Drying samples under vacuum (24–48 hrs) and using high-resolution elemental analyzers improve accuracy. Cross-validation with HRMS (e.g., <5 ppm error) ensures purity .
Q. What strategies optimize the biological activity of spiro[indene-pyrrolidinone] derivatives targeting MDM2-p53 interactions?
- Answer : Structure-activity relationship (SAR) studies focus on substituents filling hydrophobic subpockets (Leu26, Trp23, Phe19). Introducing halogenated aryl groups at the indene moiety enhances binding affinity (IC₅₀ < 100 nM). Pharmacokinetic optimization includes logP adjustments via ester-to-acid prodrug conversion .
Q. How do reaction conditions influence the stereochemical outcome of spiro[indene-pyrrolidinone] synthesis?
- Answer : Solvent polarity and temperature critically affect diastereoselectivity. For example, ethanol promotes syn-addition in chalcone-spirocyclization, while DMF favors anti-products. Chiral auxiliaries (e.g., (S)-proline) or asymmetric catalysis (e.g., Rh(II)-complexes) achieve enantiopure spirocenters .
Methodological Tables
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| ¹H NMR |
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| HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
